Cefodizime
Beschreibung
Contextualization within Cephalosporin (B10832234) Chemistry and Antimicrobial Research
Cefodizime belongs to the class of cephalosporin antibiotics, which are part of the larger beta-lactam group of antibacterial compounds. guidetopharmacology.orgdrugbank.comnih.govwikipedia.org Cephalosporins, like penicillins, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. nih.govwikipedia.orgpatsnap.comwikidoc.org They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of the peptidoglycan layer, which provides structural integrity to the bacterial cell wall. wikipedia.orgpatsnap.comwikidoc.orgwikipedia.org
The cephalosporin class originated from compounds isolated from the fungus Acremonium (formerly known as Cephalosporium). nih.govwikipedia.orgwikidoc.org The core structure of cephalosporins features a six-membered dihydrothiazine ring fused to a beta-lactam portion. nih.govwikipedia.org Modifications at specific positions on this core structure, particularly at C3 and C7, are key determinants of their antimicrobial activity and pharmacological properties. nih.gov
This compound is classified as a third-generation cephalosporin. guidetopharmacology.orgdrugbank.comnih.govwikipedia.orgpatsnap.comwikipedia.orgnih.govncats.ionih.govacs.org This generation of cephalosporins is generally characterized by an extended spectrum of activity, particularly against Gram-negative bacteria, compared to first- and second-generation agents. nih.govwikipedia.orgwikidoc.org Third-generation cephalosporins often exhibit increased resistance to hydrolysis by many beta-lactamases, enzymes produced by bacteria that can inactivate beta-lactam antibiotics. patsnap.comnih.govnih.gov this compound, specifically, is described as stable to most beta-lactamases. nih.govnih.gov
Historical Perspectives on this compound's Discovery and Early Research Trajectories
The discovery of cephalosporins dates back to 1945 when Italian scientist Giuseppe Brotzu isolated compounds from Cephalosporium acremonium. nih.govwikipedia.orgwikidoc.org Early research by scientists like Edward Abraham and Guy Newton in the UK in the 1950s led to the isolation and structural description of cephalosporin C. nih.govwikidoc.org While the initial natural compounds had limited potency, the development of the 7-aminocephalosporanic acid (7-ACA) nucleus, analogous to the penicillin nucleus, paved the way for the synthesis of numerous semi-synthetic cephalosporin derivatives with improved properties. wikipedia.org
This compound (initially referred to by experimental codes such as HR 221 or THR-221) was developed by Hoechst AG and Roussel Uclaf. acs.orgnih.govpsu.edu Its structure includes a mercaptothiazolyl moiety at the 3-position, differentiating it from compounds like cefotaxime (B1668864) which have an acetoxy group at this position. psu.edu At the 7-position, it features an aminothiazolyl-methoxyimino side chain, a structural feature common to many third-generation cephalosporins that contributes to their broad spectrum and beta-lactamase stability. nih.govwikipedia.org
Early research on this compound focused on defining its in vitro antimicrobial spectrum and comparing its activity to other existing cephalosporins. Studies conducted in the early 1980s and 1990s demonstrated its activity against a range of Gram-positive and Gram-negative bacteria. wikipedia.orgnih.govpsu.edu
Early in vitro susceptibility studies indicated that this compound's spectrum included many Enterobacteriaceae, staphylococci (methicillin-sensitive), Streptococcus species, Haemophilus influenzae, and Neisseria species. wikipedia.orgnih.gov It was found to be less active against certain enteric species compared to cefotaxime or ceftizoxime (B193995) in some studies but showed potency against strains of Morganella and Proteus vulgaris. nih.gov Resistance was observed in Enterococci, methicillin-resistant Staphylococcus aureus, and most Pseudomonas species. nih.gov Acinetobacter species and Pseudomonas aeruginosa strains typically required higher concentrations for inhibition. nih.govresearchgate.net
Research also explored this compound's stability to beta-lactamases, finding it to be very stable against several common types, including Richmond-Sykes types I, II, III, and IV. nih.gov Furthermore, early investigations suggested potential immunomodulatory properties of this compound, which might contribute to its in vivo activity, potentially explaining instances where its clinical efficacy appeared superior to that predicted solely by in vitro results. wikipedia.orgnih.govpsu.edunih.gov Studies indicated that this compound could stimulate certain phagocyte and lymphocyte functions, particularly when impaired. wikipedia.orgnih.gov For example, research in 2004 showed that this compound increased the expression of toll-like receptor 4 (TLR-4) in neutrophils stimulated by Klebsiella pneumoniae. wikipedia.org
Data from early in vitro susceptibility studies comparing this compound to other agents like cefotaxime and ceftizoxime provided key insights into its potential clinical utility. While direct comparative MIC data specifically from the earliest research phases for inclusion in a table is challenging to isolate definitively across diverse early studies, the general trends observed in early evaluations can be summarized.
Here is a representation of typical in vitro activity trends reported in early comparative studies, illustrating minimum inhibitory concentration (MIC) ranges or general susceptibility patterns against selected organisms compared to other third-generation cephalosporins like cefotaxime.
| Organism Group / Species | This compound Activity (Early Studies) | Comparative Agent (e.g., Cefotaxime) Activity | Notes on Comparison (Early Studies) |
| Enterobacteriaceae (overall) | Very active | Very active | Generally comparable, sometimes less active against specific species. nih.govpsu.edu |
| Escherichia coli | Susceptible | Susceptible | |
| Klebsiella pneumoniae | Susceptible | Susceptible | |
| Morganella spp. | Potent against some strains | Variable | More potent against some strains than cefotaxime/ceftizoxime. nih.gov |
| Proteus vulgaris | Potent against some strains | Variable | More potent against some strains than cefotaxime/ceftizoxime. nih.gov |
| Staphylococcus aureus (MSSA) | Moderately active / Susceptible | Active | Generally active, but less potent than against Gram-negatives. wikipedia.orgnih.govpsu.edu |
| Streptococcus spp. | Highly susceptible | Highly susceptible | Highly active. wikipedia.orgnih.govpsu.edu |
| Haemophilus influenzae | Susceptible | Susceptible | |
| Neisseria spp. | Susceptible | Susceptible | Includes N. gonorrhoeae and N. meningitidis. wikipedia.orgnih.gov |
| Pseudomonas aeruginosa | Inactive / Required high MICs | Variable (often less active than ceftazidime) | Generally poor activity. nih.govresearchgate.net |
| Enterococci | Resistant | Resistant | |
| Staphylococcus aureus (MRSA) | Inactive / Resistant | Inactive / Resistant |
Note: This table reflects general trends reported in early research and is not a comprehensive list of all tested organisms or a precise quantitative comparison across all studies. Specific MIC values varied between different research methodologies and bacterial strains.
Structure
2D Structure
Eigenschaften
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O7S4/c1-7-10(3-11(27)28)37-20(22-7)36-5-8-4-34-17-13(16(30)26(17)14(8)18(31)32)24-15(29)12(25-33-2)9-6-35-19(21)23-9/h6,13,17H,3-5H2,1-2H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32)/b25-12-/t13-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZKBRJLTGRPSS-BGZQYGJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O7S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022757 | |
| Record name | Cefodizime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69739-16-8 | |
| Record name | Cefodizime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69739-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefodizime [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069739168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefodizime | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13470 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefodizime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-3-({[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanyl}methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.965 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-[[[5-(carboxymethyl)-4-methyl-2-thiazolyl]thio]methyl]-8-oxo-, (6R,7R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFODIZIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z31298J4HQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cefodizime | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanistic Research of Cefodizime S Antibacterial Action
Elucidation of Penicillin-Binding Protein (PBP) Interactions
The primary molecular targets of Cefodizime are penicillin-binding proteins (PBPs), which are essential enzymes in the terminal stages of peptidoglycan synthesis. nih.gov By binding to and inactivating these proteins, this compound effectively halts the construction of the bacterial cell wall, leading to cell death. nih.gov
Characterization of Binding Affinity to Specific PBP Subtypes (e.g., PBP 1A/B, PBP 2, PBP 3)
To provide a contextual understanding of the binding affinities of third-generation cephalosporins to these critical PBPs in common pathogens, the following table presents data for other drugs in the same class. It is important to note that these are not direct values for this compound but serve as a comparative reference.
| Bacterial Species | Cephalosporin (B10832234) | PBP Subtype | IC50 (µg/mL) |
|---|---|---|---|
| Escherichia coli | Cefotaxime (B1668864) | PBP 1a | <0.1 |
| PBP 2 | 10 | ||
| PBP 3 | <0.1 | ||
| Staphylococcus aureus | Cefotaxime | PBP 1 | 0.5 |
| PBP 2 | 25 | ||
| PBP 3 | 1 |
This table is for illustrative purposes to show typical binding affinities of a third-generation cephalosporin and does not represent specific data for this compound.
Inhibition Mechanisms of Bacterial Cell Wall Peptidoglycan Biosynthesis
This compound, like other β-lactam antibiotics, inhibits the transpeptidase function of PBPs. sigmaaldrich.com This enzymatic activity is crucial for the cross-linking of peptidoglycan chains, which are composed of repeating N-acetylglucosamine and N-acetylmuramic acid units. The transpeptidase domain of PBPs catalyzes the formation of peptide bridges between adjacent glycan chains, a step that confers structural integrity and rigidity to the cell wall.
By binding to the active site of these transpeptidases, this compound blocks this cross-linking process. nih.gov The resulting peptidoglycan is weakened and unable to withstand the internal osmotic pressure of the bacterial cell. This disruption of cell wall homeostasis ultimately leads to cell lysis and death. nih.gov
Bactericidal Dynamics and Cellular Lysis Pathways
The inhibition of PBP function by this compound initiates a cascade of events that culminate in bacterial cell death. The dynamics of this process and the observable changes in bacterial morphology are key indicators of its bactericidal action.
Kinetics of Bacterial Cell Death Induction
The bactericidal activity of this compound is time-dependent, meaning its efficacy is related to the duration that the drug concentration remains above the minimum inhibitory concentration (MIC) of the target organism.
Studies using an in-vitro model simulating human plasma pharmacokinetics have provided insights into the killing kinetics of this compound against various Enterobacteriaceae. For susceptible strains, this compound demonstrates a significant reduction in bacterial viability over time.
| Bacterial Strain | Simulated this compound Dose | Time to Achieve 99.99% Killing (hours) |
|---|---|---|
| Escherichia coli | 1 g | >22 (regrowth observed) |
| 2 g | 6 | |
| Klebsiella pneumoniae | 2 g | 13 |
| Morganella morganii | 2 g | 10 |
| Serratia marcescens | 1 g or 2 g | 16 |
These findings illustrate that higher doses of this compound can achieve a more rapid bactericidal effect against susceptible pathogens. oup.com For some strains, such as E. coli in this model, a lower simulated dose resulted in regrowth as the antibiotic concentration fell below the MIC. oup.com
Morphological Alterations in Susceptible Bacterial Strains
Exposure of susceptible bacteria to this compound, even at sub-inhibitory concentrations, induces distinct morphological changes. These alterations are a direct consequence of the interference with cell wall synthesis and the specific PBPs that are inhibited.
In a study comparing the effects of this compound with other cephalosporins, the following morphological anomalies were observed:
Staphylococcus aureus : Exposure to sub-MICs of this compound resulted in the formation of enlarged cells with signs of surface damage. This suggests a predominant interaction with PBP 2 in this organism. nih.gov
Escherichia coli : this compound induced significant filamentation, where the bacterial cells continue to elongate but are unable to divide. Additionally, the formation of spheroplast-like structures and bulges along the filaments was noted. nih.gov
These morphological changes not only precede cell lysis but also can interfere with other bacterial functions, such as adhesion to host cells. nih.gov
Antimicrobial Spectrum Research in Vitro and Pre Clinical Models
Gram-Negative Bacterial Susceptibility Profiling
Cefodizime demonstrates potent activity against a wide range of Gram-negative bacteria, particularly within the Enterobacteriaceae family and against fastidious organisms like Haemophilus and Neisseria species.
This compound is highly active against many members of the Enterobacteriaceae family, with a concentration of 0.5 mg/L inhibiting 90% of isolates in some studies. nih.gov Its efficacy extends to common pathogens such as Escherichia coli, Klebsiella pneumoniae, and various species of Proteus, Salmonella, and Shigella. oup.comnih.govnih.gov
Escherichia coli : this compound consistently shows good activity against E. coli. The Minimum Inhibitory Concentration required to inhibit 90% of strains (MIC90) is typically low, reported as 0.5 mg/L in several studies. nih.govnih.gov One specific strain, NIHJ-JC2, had an MIC of 0.63 mg/L. oup.com
Klebsiella pneumoniae : This species is also generally susceptible to this compound, with a reported MIC90 of 0.25-0.5 mg/L. nih.gov However, resistance can occur, particularly in strains that overproduce certain types of β-lactamase enzymes. oup.com For susceptible strains, such as ATCC 10031, the MIC can be as low as 0.16 mg/L. oup.com
Morganella morganii : this compound is potent against M. morganii, with studies showing an MIC90 of 0.25-0.5 mg/L. nih.gov In some cases, it has been found to be the most potent agent against certain strains of Morganella spp. nih.gov A specific strain, F201UA191, exhibited a very low MIC of 0.08 mg/L. oup.com
Proteus mirabilis and Proteus vulgaris : P. mirabilis is exceptionally susceptible to this compound, with a reported MIC90 of just 0.02 mg/L, making it one of the most susceptible species. nih.govnih.gov P. vulgaris is also highly susceptible. nih.govcolab.ws
Shigella sonnei and Salmonella species : Both Shigella and Salmonella species are sensitive to this compound. oup.comnih.gov The MIC90 for both genera has been reported as 0.5 mg/L. nih.govnih.gov
Yersinia enterocolitica : Strains of this bacterium have been shown to be consistently sensitive to this compound in vitro. colab.ws
| Organism | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
|---|---|---|---|
| Escherichia coli | 0.12 | 0.5 | nih.gov |
| Klebsiella pneumoniae | 0.25 | 0.5 | nih.gov |
| Morganella morganii | - | 0.25-0.5 | nih.gov |
| Proteus mirabilis | 0.016 | 0.02-0.03 | nih.govnih.gov |
| Salmonella spp. | 0.25 | 0.5 | nih.gov |
| Shigella spp. | 0.25 | 0.5 | nih.gov |
This compound exhibits very high in vitro activity against Haemophilus influenzae and Neisseria species, including strains that are resistant to other antibiotics like ampicillin. nih.govnih.govcolab.ws
Haemophilus influenzae : This organism, whether it produces β-lactamase or not, is highly susceptible to this compound. nih.govcolab.ws The MIC90 is reported to be as low as 0.05 mg/L. nih.gov
Neisseria gonorrhoeae and Neisseria meningitidis : this compound is extremely potent against both N. gonorrhoeae (including β-lactamase producing strains) and N. meningitidis. nih.govnih.govcolab.ws The MIC90 for both species is reported to be ≤0.008 mg/L to 0.05 mg/L. nih.govnih.gov
| Organism | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
|---|---|---|---|
| Haemophilus influenzae | ≤0.008 | ≤0.008 - 0.05 | nih.govnih.gov |
| Neisseria gonorrhoeae | ≤0.008 | ≤0.008 - 0.05 | nih.govnih.gov |
| Neisseria meningitidis | - | ≤0.008 - 0.05 | nih.govnih.gov |
The activity of this compound against other Gram-negative pathogens is more variable and often limited, particularly against non-fermenting bacteria.
Moraxella catarrhalis : this compound is effective against M. catarrhalis, with an MIC90 of 0.05 mg/L for non-β-lactamase-producing strains. nih.gov Strains that produce β-lactamase may require higher concentrations, around 1 mg/L. nih.gov
Acinetobacter species : These species are generally considered resistant to this compound. nih.gov MIC values often range from 32 to over 128 mg/L. nih.gov One study noted that concentrations of 32 mg/L were needed to inhibit 50% of tested strains. nih.gov
Pseudomonas aeruginosa : this compound is noticeably less active against P. aeruginosa, with most strains considered resistant. nih.govcolab.ws MICs typically range from 32 to more than 128 mg/L. nih.gov
Xanthomonas maltophilia (now Stenotrophomonas maltophilia): This organism is reported to be inactive against this compound. colab.ws
Gram-Positive Bacterial Susceptibility Profiling
This compound's spectrum includes activity against common Gram-positive cocci, although it is not effective against all species within this group.
Methicillin-Sensitive Staphylococcus aureus (MSSA) : this compound demonstrates moderate activity against MSSA. nih.govnih.gov The MIC90 is reported to be between 4 mg/L and 8 mg/L. nih.govnih.gov It is not active against methicillin-resistant strains (MRSA). nih.govnih.gov
This compound is generally very active against various pathogenic streptococci. oup.comnih.gov
Streptococcus agalactiae (Group B Streptococcus): This species is susceptible to this compound. nih.gov
Streptococcus pneumoniae : this compound inhibits S. pneumoniae at low concentrations. nih.gov The MIC90 has been reported as 0.125 mg/L and 0.5 mg/L in different studies. nih.govnih.gov
Streptococcus pyogenes (Group A Streptococcus): This organism is highly susceptible to this compound. nih.gov Reported MIC90 values are as low as 0.05 mg/L to 0.125 mg/L. nih.govnih.gov
| Organism | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
|---|---|---|---|
| Methicillin-Sensitive Staphylococcus aureus | 8 | 4-8 | nih.govnih.gov |
| Streptococcus pneumoniae | 0.12 | 0.125-0.5 | nih.govnih.gov |
| Streptococcus pyogenes | 0.12 | 0.05-0.125 | nih.govnih.gov |
Characterization of Resistance in Specific Gram-Positive Genera
Research into the in vitro activity of this compound has delineated its spectrum against several key Gram-positive pathogens, revealing notable patterns of resistance.
Enterococcus species: Studies have consistently demonstrated that Enterococcus species are resistant to this compound. nih.govnih.gov The median minimum inhibitory concentrations (MICs) for enterococci have been reported to be 64 µg/mL or greater, indicating a lack of clinically relevant activity. nih.govnih.gov This intrinsic resistance is a known characteristic of the genus towards many cephalosporins. researchgate.net
Methicillin-Resistant Staphylococcus aureus (MRSA): this compound is inactive against strains of Staphylococcus aureus that are resistant to methicillin (B1676495) (MRSA). nih.govwikipedia.org Like enterococci, the median MIC for MRSA is reported to be at or above 64 µg/mL. nih.govnih.gov The primary mechanism of this resistance in MRSA is the alteration of penicillin-binding proteins (PBPs), specifically the acquisition of the mecA gene which encodes for PBP2a, an altered PBP with low affinity for beta-lactam antibiotics. mdpi.comorthobullets.com However, some research has explored synergistic effects; one in vivo study noted a strong synergistic bactericidal effect of this compound combined with minocycline (B592863) against an MRSA strain in the presence of polymorphonuclear leukocytes from immunocompromised mice. nih.gov
Staphylococcus epidermidis: this compound has been shown to be inactive against Staphylococcus epidermidis. wikipedia.org This is particularly significant as S. epidermidis, especially methicillin-resistant S. epidermidis (MRSE), is a major cause of nosocomial and medical device-related infections. japsonline.com The prevalence of multidrug resistance in S. epidermidis is a growing concern, with many hospital-associated strains exhibiting resistance to a wide array of antibiotics. japsonline.comeuropa.eu
Activity Against Atypical Bacterial Pathogens
Borrelia burgdorferi sensu lato: this compound has demonstrated effective in vitro activity against the spirochete Borrelia burgdorferi sensu lato, the causative agent of Lyme disease. nih.govasm.org Studies comparing its efficacy to other agents have found its activity to be comparable to that of ceftriaxone (B1232239), a standard treatment for Lyme disease. nih.govasm.org The minimum inhibitory concentrations (MICs) and minimum spirocheticidal concentrations (MSCs) were evaluated for various isolates, with the MSCs typically being one to two dilutions higher than the corresponding MICs. asm.org Time-kill curve analyses showed that the bactericidal activity of this compound against B. burgdorferi followed a course parallel to that of ceftriaxone. asm.org
| Organism | Antimicrobial Agent | MIC Range (µg/mL) |
|---|---|---|
| Borrelia burgdorferi sensu lato (6 isolates) | This compound | 0.004 - 0.03 |
| Ceftriaxone | 0.004 - 0.015 | |
| Minocycline | 0.015 - 0.125 | |
| Azithromycin | ≤0.002 | |
| Roxithromycin | ≤0.002 - 0.004 |
Methodological Considerations in Antimicrobial Susceptibility Testing
Influence of Inoculum Size on Minimum Inhibitory Concentrations (MICs)
The initial concentration of bacteria (inoculum size) used in susceptibility testing can significantly influence the determined MIC value, a phenomenon known as the inoculum effect. nih.gov This effect is particularly pronounced for β-lactam antibiotics when tested against bacteria that produce β-lactamase enzymes. nih.gov For this compound, an inoculum effect has been observed; one study found that a high inoculum (10⁷ CFU/mL) of Klebsiella pneumoniae and Enterobacter spp. led to an increase in the MIC of this compound. nih.gov While this specific finding was in Gram-negative bacteria, the principle that minor variations in inoculum density can affect MICs is a critical consideration in the standardized testing of all antimicrobials. pnas.org
Impact of Test Medium Composition and pH on Antimicrobial Activity
The composition and pH of the growth medium used for susceptibility testing are critical variables that can affect the in vitro activity of an antimicrobial agent. libretexts.orgmdpi.com For example, changes in pH and medium composition have been shown to affect the activity of other cephalosporins, such as ceftizoxime (B193995), against anaerobic bacteria. nih.gov Furthermore, the presence of certain supplements, like sodium chloride (NaCl), has been shown to influence the resistance profile of Enterococcus faecalis to cefotaxime (B1668864) by altering the composition of peptidoglycan precursors. nih.gov While these factors are known to be influential for cephalosporins generally, specific research detailing the precise impact of test medium composition and pH on the antimicrobial activity of this compound was not identified in the reviewed sources.
Determination of Minimum Inhibitory and Bactericidal Concentrations
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency and is defined as the lowest concentration of the drug that prevents visible growth of a microorganism in vitro under standardized conditions. nih.govemerypharma.com The MIC is typically determined using broth dilution (in either macro or micro formats) or agar (B569324) dilution methods. emerypharma.comlitfl.com In these methods, a standardized inoculum of bacteria is exposed to serial dilutions of the antimicrobial agent. bmglabtech.com After incubation, the lowest concentration that inhibits growth is recorded as the MIC. bmglabtech.com
A related but distinct measure is the Minimum Bactericidal Concentration (MBC), which is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. emerypharma.combmglabtech.com The MBC is determined as a subsequent step to an MIC test. emerypharma.com Aliquots from the tubes or wells showing no visible growth in the MIC assay are subcultured onto antibiotic-free agar plates. litfl.combmglabtech.com The lowest concentration of the drug from the original MIC series that results in a 99.9% reduction in CFU/mL on these plates is the MBC. bmglabtech.com this compound has been described as a bactericidal agent, meaning its MBC is typically at or very near its MIC for susceptible organisms. nih.gov
Cefodizime Stability and Mechanisms of Bacterial Resistance
Enzymatic Stability Studies
A key factor in the effectiveness of beta-lactam antibiotics is their stability against hydrolysis by bacterial beta-lactamase enzymes. These enzymes inactivate the antibiotic by cleaving the beta-lactam ring nih.govmdpi.com.
Resistance to Beta-Lactamases (e.g., Richmond-Sykes Types I, II, III, IV; Bacillus cereus Enzyme; Plasmid-Mediated Enzymes such as TEM-1, TEM-2, SHV-1, BRO-1; Staphylococcal Penicillinases)
Cefodizime has demonstrated high stability against hydrolysis by various beta-lactamases. Studies have shown that this compound is very stable to hydrolysis by Richmond-Sykes types I, II, III, and IV beta-lactamases, as well as the enzyme derived from Bacillus cereus nih.govasm.org. Furthermore, this compound's stability against prevalent plasmid-mediated beta-lactamases such as TEM-1, TEM-2, SHV-1, and BRO-1, along with staphylococcal penicillinases, is considered reassuring given the widespread occurrence of strains producing these enzymes in both community-acquired and nosocomial infections nih.govnih.gov. This intrinsic stability contributes significantly to this compound's activity against many beta-lactamase-producing strains nih.govjst.go.jp.
Susceptibility to Chromosomally-Encoded Beta-Lactamases and Extended-Spectrum Beta-Lactamases (ESBLs)
While this compound exhibits stability against many common beta-lactamases, it can be inactivated by some chromosomally-encoded beta-lactamases and Extended-Spectrum Beta-Lactamases (ESBLs) produced by Gram-negative microorganisms nih.gov. Chromosomally-encoded AmpC beta-lactamases, for instance, are found in many Gram-negative bacteria and can confer resistance to various beta-lactams, including extended-spectrum cephalosporins, particularly when overexpressed wikipedia.orgnih.govjscimedcentral.comasm.org. ESBLs, often derived from TEM or SHV enzymes through mutations, can hydrolyze extended-spectrum cephalosporins like cefotaxime (B1668864) and ceftazidime (B193861), leading to resistance wikipedia.orgmast-group.comoup.com. The susceptibility of this compound to these specific enzymes can impact its effectiveness against strains producing them nih.gov.
Bacterial Resistance Mechanisms in the Context of this compound
Beyond enzymatic inactivation, bacteria employ several other mechanisms to resist the effects of antibiotics, including this compound. These mechanisms can occur independently or in combination, contributing to reduced susceptibility or outright resistance frontiersin.orgmdpi.comnih.gov.
Target Site Modifications (e.g., PBP Alterations)
Beta-lactam antibiotics exert their effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes involved in bacterial cell wall synthesis wikipedia.orgnih.govmdpi.com. Resistance can arise through modifications in the structure or number of PBPs, leading to a reduced affinity of the antibiotic for its target site nih.govmdpi.complos.orgetflin.comoup.com. Alterations in PBPs can allow cell wall synthesis to continue even in the presence of the antibiotic plos.org. While PBP modifications are a common mechanism of beta-lactam resistance, particularly in Gram-positive bacteria like MRSA which acquires the mecA gene encoding a low-affinity PBP2A, they also play a role in resistance in Gram-negative bacteria nih.govmdpi.comoup.com.
Efflux Pump Systems
Efflux pumps are bacterial membrane proteins that actively transport antibiotics and other toxic compounds out of the bacterial cell, thereby reducing their intracellular concentration below therapeutic levels frontiersin.orgmdpi.comnih.govmicrobialcell.comnih.gov. These pumps can be a significant contributor to intrinsic and acquired resistance, often having broad substrate specificity and contributing to multidrug resistance frontiersin.orgmdpi.commicrobialcell.comnih.gov. Efflux pump activity can affect the susceptibility of bacteria to this compound by pumping the compound out of the cell microbialcell.comfda.gov.
This compound's Efficacy Against Resistant Phenotypes (e.g., non-cephalothin, non-cefamandole, and non-aminoglycoside resistant strains)
This compound, a third-generation cephalosporin (B10832234), demonstrates notable activity against a range of bacteria, including some strains that exhibit resistance to earlier generation cephalosporins like cephalothin (B1668815) and cefamandole, as well as aminoglycosides. Studies evaluating the in vitro antimicrobial activity of this compound have provided insights into its effectiveness against these resistant phenotypes.
Research indicates that this compound was active against a significant percentage of bacteria that were resistant to both cephalothin and cefamandole. Specifically, one study reported activity against 43% of bacterial strains resistant to cephalothin and cefamandole. asm.orgnih.gov This suggests that this compound retains efficacy against a considerable portion of bacteria that have developed resistance to these older beta-lactams.
Furthermore, this compound has shown activity against bacteria resistant to aminoglycosides. A study found that this compound was active against 58% of bacterial strains resistant to aminoglycosides. asm.orgnih.gov Aminoglycoside resistance can arise through various mechanisms, including the production of aminoglycoside-modifying enzymes (AMEs), modification of the antibiotic target, reduced permeability, and increased efflux infectionsinsurgery.org. The observed activity of this compound against a notable fraction of these resistant strains highlights its potential utility in situations where aminoglycoside resistance is a concern.
While this compound shows activity against certain resistant phenotypes, it is important to note its limitations. Like other third-generation cephalosporins, this compound may not be active against bacteria possessing certain types of beta-lactamases, such as the Richmond-Sykes type I beta-lactamases found in some Enterobacter spp., Pseudomonas aeruginosa, and Acinetobacter anitratus. nih.govnih.gov These strains often exhibit high minimum inhibitory concentrations (MICs) for this compound. nih.govnih.gov Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus spp. are also generally resistant to this compound. asm.orgnih.govnih.gov
The following table summarizes the reported efficacy of this compound against bacteria resistant to cephalothin, cefamandole, and aminoglycosides based on available research:
| Resistant Phenotype | Percentage of Strains Susceptible to this compound | Source |
| Resistant to Cephalothin and Cefamandole | 43% | asm.orgnih.gov |
| Resistant to Aminoglycosides | 58% | asm.orgnih.gov |
Detailed research findings often involve determining the minimum inhibitory concentrations (MICs) of this compound against collections of bacterial isolates with known resistance profiles. Lower MIC values indicate greater susceptibility of the bacteria to the antibiotic. Studies have reported a range of MICs for this compound against various bacterial species, with variations observed depending on the specific resistance mechanisms present in the strains. asm.orgnih.govnih.gov For instance, while many Enterobacteriaceae are susceptible to this compound, strains resistant to cefotaxime, which is structurally related to this compound, have also shown resistance to this compound. nih.gov
The stability of this compound against various beta-lactamases, including Richmond-Sykes types I, II, III, and IV, as well as the enzyme from Bacillus cereus, contributes to its activity against some resistant strains. asm.orgnih.gov Furthermore, this compound has been shown to markedly inhibit the hydrolysis of certain substrates by type I beta-lactamase. asm.orgnih.gov However, the presence of extended-spectrum beta-lactamases (ESBLs) or other potent resistance mechanisms can still confer resistance to this compound. plos.orgjmicrobiol.or.kr
Understanding the specific mechanisms of resistance present in bacterial populations is crucial for predicting the potential efficacy of this compound. While it offers an advantage over older agents for certain resistant phenotypes, its activity is not universal against all resistant bacteria.
Pharmacological Investigations of Cefodizime Non Human Animal Models
Pharmacokinetic Characterization in Laboratory Animals
Pharmacokinetic studies in various laboratory animal species have been conducted to characterize the absorption, distribution, elimination, and protein binding of cefodizime. These studies provide a basis for understanding the drug's disposition profile.
Absorption and Bioavailability Studies (e.g., Mice, Rats, Rabbits, Dogs, Monkeys)
Studies in laboratory animals including mice, rats, rabbits, dogs, and monkeys have investigated the absorption and bioavailability of this compound. High and prolonged blood or serum levels of this compound were achieved following subcutaneous and intravenous injection in these species. nih.govjst.go.jp Intramuscular administration of this compound has shown high bioavailability, ranging from 90% to 100%. wikipedia.orgnih.gov
Distribution and Tissue Penetration Profiles (e.g., Lung, Liver, Kidney, Bronchial Secretions, Pleural Fluid, Prostate, Bone, Muscle, Skin, Fallopian Tube)
This compound is well distributed in the body and demonstrates a high degree of penetration into tissues and body fluids in experimental animals. nih.govjst.go.jp Particularly high and prolonged levels have been detected in the lungs, liver, and kidneys of these animals. nih.govjst.go.jp Studies have also shown good penetration into other tissues and biological fluids, including bronchial secretions, pleural fluid, prostate, bone, muscle, skin, and Fallopian tube, with long-lasting concentrations. nih.gov The volume of distribution for cephalosporins in general is typically less than 0.3 L/kg, suggesting that distribution primarily occurs within the extracellular fluid. msdvetmanual.com
Elimination and Excretion Pathways (Renal, Biliary)
This compound is predominantly eliminated from the body via the kidneys. wikipedia.orgnih.gov Approximately 80% of the administered dose is excreted renally. nih.gov A further portion, around 20%, is excreted in the bile. nih.gov In rabbits and dogs, large amounts, approximately 35-55% of the given dose, were recovered in the urine, while the recovery rate in the bile of rabbits was lower, at 0.57% for this compound. nih.govjst.go.jp Metabolites of this compound were not detectable in serum or urine in one study. nih.gov The renal excretion of most cephalosporins, including this compound, primarily involves tubular secretion, although glomerular filtration also plays a role. msdvetmanual.com
Here is a summary of this compound elimination in selected animal species:
| Species | Primary Elimination Route | Percentage in Urine | Percentage in Bile |
| Rabbits | Renal | 35-55% | 0.57% |
| Dogs | Renal | 35-55% | Not specified |
| Overall | Renal | ~80% | ~20% |
Serum Protein Binding Dynamics
This compound exhibits a high affinity for serum proteins in laboratory animals. nih.govjst.go.jp The extent of serum protein binding has been reported to range from 33% to 99% in comparative studies with ceftriaxone (B1232239) in various laboratory animals. nih.govjst.go.jp Another study specifically on this compound reported it to be approximately 81% to 88% bound to plasma proteins, chiefly albumin. wikipedia.orgnih.gov The degree of protein binding can vary according to animal species. scielo.org.za
Pharmacodynamic Modeling and Predictive Parameters
Pharmacodynamic modeling aims to relate the pharmacokinetic profile of an antibiotic to its antimicrobial effect. For beta-lactam antibiotics like this compound, the time that the drug concentration remains above the minimum inhibitory concentration (MIC) is considered a key pharmacodynamic parameter. scielo.org.zadiva-portal.orgunlp.edu.ar
Time Above Minimum Inhibitory Concentration (T>MIC) Research as a Pharmacodynamic Parameter
For beta-lactam antibiotics, including cephalosporins such as this compound, the duration for which the unbound drug concentration in plasma or tissue remains above the minimum inhibitory concentration (MIC) of the infecting pathogen (Time > MIC or T>MIC) is widely recognized as the most important pharmacodynamic index correlating with therapeutic efficacy. scielo.org.zadiva-portal.orgunlp.edu.ar Studies using beta-lactams in animals support the concept that maintaining the free drug concentration above the MIC for a certain percentage of the dosing interval (typically 40-60%) is crucial for ensuring therapeutic success. unlp.edu.ar This is because the bacterial killing effect of beta-lactams is time-dependent, meaning that efficacy is maximized by prolonging the exposure time above the MIC rather than achieving very high peak concentrations. unlp.edu.ar While the concept of T>MIC is highly relevant to this compound due to its classification as a beta-lactam, detailed research findings specifically quantifying the required T>MIC for this compound efficacy in various non-human animal infection models were not explicitly available in the reviewed literature. However, the superior in vivo activity of this compound observed in some experimental infection models, which sometimes exceeded predictions based on in vitro values, has been attributed in part to its favorable pharmacokinetic profile, including prolonged serum half-life and excellent tissue penetration leading to long-lasting levels. nih.gov These pharmacokinetic characteristics directly influence the T>MIC achieved, supporting its importance as a predictive parameter for this compound's efficacy in vivo.
In Vitro Pharmacodynamic Models Simulating Physiological Concentrations
In vitro pharmacodynamic models are valuable tools for understanding the effects of antibiotics on bacteria under conditions that simulate the concentration profiles observed in vivo. These models can mimic the changing drug concentrations over time, reflecting absorption, distribution, metabolism, and excretion oup.com. By simulating physiological concentrations, researchers can gain insights into the potential efficacy of an antibiotic like this compound against specific pathogens.
Such models can involve dynamic systems where the drug concentration in the culture medium changes over time, often through the controlled addition of fresh medium and removal of the old, simulating the drug's half-life in the body oup.com. This contrasts with static models where the antibiotic concentration remains constant oup.com.
Studies utilizing in vitro pharmacodynamic simulations have been conducted to evaluate the activity of cephalosporins against various pathogens, including Streptococcus pneumoniae, under conditions simulating human serum concentrations nih.govplos.org. While specific detailed studies using this compound in such models simulating physiological concentrations were not extensively found in the immediate search results, the methodology is well-established for evaluating cephalosporins nih.govplos.orgoup.com. These models allow for the assessment of parameters such as the time the antibiotic concentration remains above the minimum inhibitory concentration (T>MIC), which is a key pharmacodynamic index for beta-lactam antibiotics like this compound diva-portal.org.
Predictive Modeling of Antimicrobial Resistance Development and Selection (e.g., Selective Window, Post-MIC Effect)
Predictive modeling, often coupled with in vitro kinetic models, is employed to understand and forecast the development and selection of antimicrobial resistance. A key concept in this area is the "selective window" (SW), defined as the range of antibiotic concentrations between the minimum inhibitory concentration (MIC) of a susceptible strain and the MIC of a less susceptible or resistant subpopulation nih.govnih.gov. When antibiotic concentrations fall within this window, the more susceptible bacteria are inhibited, while the less susceptible or resistant strains can continue to grow, leading to their selection and enrichment nih.govnih.gov.
In vitro kinetic models have been used to study the selection of resistant bacterial subpopulations by simulating varying times within the selective window diva-portal.orgnih.govonehealthtrust.org. These models can assess the impact of different drug exposure profiles on the competition between bacterial strains with different levels of susceptibility nih.govnih.gov.
Another important factor considered in these models is the post-MIC effect (PME), which is the delayed regrowth of bacteria even after the antibiotic concentration drops below the MIC diva-portal.orgnih.govnih.gov. The PME can influence the outcome of selection by affecting the dynamics of bacterial killing and regrowth nih.govnih.gov.
Studies using in vitro models with Escherichia coli and cefotaxime (B1668864) (another cephalosporin) have demonstrated that the selection of resistant subpopulations increases with the time spent within the selective window nih.govnih.govonehealthtrust.orgresearchgate.net. These models can also account for the emergence and selection of de novo resistant mutants nih.govnih.govonehealthtrust.org. The PME has been shown to be influenced by pharmacokinetic parameters such as the area under the concentration-time curve (AUC) and elimination half-life, and it can significantly impact the selection outcome in dynamic competition between strains nih.govnih.govonehealthtrust.orgresearchgate.net.
While direct studies applying these specific predictive modeling techniques to this compound were not prominently featured in the search results, the principles of the selective window and post-MIC effect are broadly applicable to beta-lactam antibiotics and are crucial for understanding the potential for resistance development under different exposure conditions.
Influence on Bacterial Filamentation in Subinhibitory Concentrations
Exposure of bacteria to subinhibitory concentrations (sub-MICs) of beta-lactam antibiotics, including cephalosporins, can lead to morphological changes, notably the induction of filamentation oup.comnih.govd-nb.infonih.gov. Filamentation occurs when the antibiotic interferes with the bacterial cell wall synthesis machinery, specifically targeting penicillin-binding proteins (PBPs) involved in septum formation, while allowing cell elongation to continue d-nb.infowikipedia.org.
Studies have investigated the effect of sub-MIC concentrations of this compound on bacterial morphology and other virulence factors. Research on Escherichia coli exposed to sub-MICs of this compound demonstrated the induction of filamentation oup.comnih.gov. This morphological change was observed at concentrations ranging from 1/2 to 1/8 × MIC oup.com. The degree of filamentation was found to be dependent on both the concentration of the antibiotic and the duration of exposure oup.com.
Furthermore, the filamentation induced by sub-MIC this compound concentrations has been correlated with other effects, such as the inhibition of bacterial adhesiveness to epithelial cells oup.comnih.gov. One study showed that this compound could inhibit E. coli adherence to human epithelial cells at concentrations as low as 1/32 × MIC, with a strong correlation between the high degree of filamentation and the inhibition of adhesiveness observed at concentrations from 1/2 to 1/8 × MIC oup.com.
This compound's ability to induce filamentation and interfere with adhesiveness at sub-MICs has been noted to differ from that of other cephalosporins like cefotaxime and ceftriaxone, potentially attributed to the unique structural features of this compound nih.gov. The presence of an additional substituent in the 3' position of the this compound molecule, not found in cefotaxime or ceftriaxone, may contribute to its distinct effects on bacterial morphology and virulence factors at subinhibitory concentrations nih.gov.
The induction of filamentation by sub-MIC beta-lactams can have complex implications for bacterial survival and interaction with the host immune system oup.comwur.nl. While filaments may be more susceptible to phagocytosis under certain conditions, the altered morphology can also interfere with standard assessments of bacterial killing oup.com.
Data on the frequency of different morphological forms of Escherichia coli exposed to varying sub-MIC concentrations of this compound over time illustrate the extent of filamentation induced oup.com.
| This compound Concentration (× MIC) | Time (h) | Normal Length (%) | Short/Long Filaments (%) | Ghosts (%) |
| 1/2 | 18 | Data not explicitly provided in snippet | High frequency observed | Presence noted |
| 1/8 | 18 | Data not explicitly provided in snippet | Maximum interference reached | Presence noted |
| 1/32 | 18 | Data not explicitly provided in snippet | Filamentation observed | Data not explicitly provided in snippet |
| 1/128 | 18 | Data not explicitly provided in snippet | Progressive disappearance of filamentation | Data not explicitly provided in snippet |
Note: The specific numerical data for the percentages of different morphological forms at each time point and concentration were not fully available in the provided search snippets, but the description indicates that maximum interference (filamentation) was reached at 1/8 × MIC and decreased at lower concentrations. oup.com
Immunomodulatory Research of Cefodizime
Characterization of Immune Cell Modulation (In Vitro, Ex Vivo, and In Vivo Models)
Effects on Phagocytic Cell Functions (e.g., Neutrophil Phagocytosis, Oxidative Burst, Chemotaxis)
Cefodizime has demonstrated notable effects on the functions of phagocytic cells, particularly neutrophils, although findings can vary depending on the specific function and experimental model.
Neutrophil Phagocytosis: Multiple studies have reported an enhancement of phagocytic activity. An in vitro study showed that this compound significantly increased the phagocytic activity of neutrophils nih.govoup.com. In patients with severe bacterial infections, treatment with this compound normalized impaired granulocyte phagocytic capacity within three days and resulted in a further enhancement of phagocytic capacity after 14 days of therapy nih.gov. Similarly, in lung cancer patients with concurrent respiratory infections, this compound treatment improved the phagocytic function of alveolar macrophages nih.gov.
Oxidative Burst: The impact of this compound on the oxidative burst (or respiratory burst) of neutrophils appears to be more variable. In patients with severe infections who initially exhibited a decreased ability to generate reactive oxygen intermediates, this compound therapy restored this function to normal levels within three days nih.gov. However, other studies have reported no significant influence of this compound on the oxidative burst. For instance, in an in vitro study on neutrophils from diabetic patients, this compound did not alter neutrophil chemiluminescence, a measure of the oxidative burst nih.gov. Another study involving healthy volunteers found no effect on the respiratory burst of granulocytes when stimulated with opsonized zymosan nih.gov.
Chemotaxis: Research on this compound's effect on neutrophil chemotaxis has also yielded mixed results. An in vitro investigation found that this compound did not influence the chemotactic activity of neutrophils from healthy subjects nih.govoup.com. Conversely, a study focusing on neutrophils from poorly-controlled, non-insulin-dependent diabetics, which exhibited significantly lower baseline chemotactic indexes, found that this compound at concentrations of 1 or 10 mg/l restored this impaired chemotactic activity nih.gov. Interestingly, at a higher concentration of 100 mg/l, it decreased the chemotactic activity of neutrophils from healthy controls nih.gov.
Table 1: Summary of this compound's Effects on Phagocytic Cell Functions
| Immune Function | Model System | Key Finding | Reference |
|---|---|---|---|
| Phagocytosis | In Vitro (Human Neutrophils) | Significantly increased phagocytic activity. | nih.govoup.com |
| In Vivo (Patients with Severe Infections) | Normalized impaired function in 3 days; enhanced function at 14 days. | nih.gov | |
| Oxidative Burst | In Vivo (Patients with Severe Infections) | Normalized impaired generation of reactive oxygen intermediates. | nih.gov |
| In Vitro (Human Granulocytes) | No effect on respiratory burst observed. | nih.gov | |
| In Vitro (Diabetic Patient Neutrophils) | No influence on chemiluminescence noted. | nih.gov | |
| Chemotaxis | In Vitro (Human Neutrophils) | Not influenced by this compound. | nih.govoup.com |
| In Vitro (Diabetic Patient Neutrophils) | Restored impaired chemotactic activity at 1-10 mg/l. | nih.gov |
Lymphocyte Transformation Reactions
This compound has been shown to enhance the proliferative response of lymphocytes to stimuli, a process known as lymphocyte transformation or proliferation. In an in vitro setting, a marked, dose-dependent enhancement in the lymphocyte transformation reaction was observed in cells exposed to this compound nih.govoup.com. This finding was echoed in an ex vivo study where lymphocytes from three out of four healthy volunteers who received this compound showed significantly more marked proliferation rates in the mixed lymphocyte reaction compared to baseline nih.gov.
Table 2: Research Findings on this compound and Lymphocyte Transformation
| Study Type | Cell Source | Observation | Reference |
|---|---|---|---|
| In Vitro | Human Leukocytes | Marked, dose-dependent enhancement of lymphocyte transformation. | nih.govoup.com |
| Ex Vivo | Healthy Human Volunteers | Significantly increased proliferation rates in mixed lymphocyte reaction. | nih.gov |
Granulocyte-Monocyte Progenitor Colony Formation
Research indicates that this compound can stimulate the formation of colonies from granulocyte-monocyte progenitors (CFU-GM), which are precursor cells in the bone marrow that differentiate into granulocytes and monocytes. An in vitro study demonstrated that this compound significantly stimulated colony formation by these progenitors in a dose-dependent manner nih.govoup.com. This suggests a potential role for this compound in promoting the replenishment of important innate immune cells.
Table 3: Effect of this compound on Granulocyte-Monocyte Progenitor Colony Formation
| Model | Finding | Significance | Reference |
|---|---|---|---|
| In Vitro | Dose-dependent stimulation of colony formation. | P < 0.01 | nih.govoup.com |
Antibody-Dependent Cell Cytotoxicity and Natural Killer Cell-Mediated Cytotoxicity
The influence of this compound on antibody-dependent cell cytotoxicity (ADCC) and natural killer (NK) cell-mediated cytotoxicity presents a complex picture with some conflicting results between studies.
One in vitro study reported that this compound had no significant effect on either ADCC or NK cell-mediated cytotoxicity nih.govoup.com. However, a separate clinical investigation in patients with conditions predisposing to infection yielded different results. This study measured spontaneous cell-mediated cytotoxicity (SCMC) and ADCC against different target cell lines before and after ten days of this compound therapy. While the SCMC lysis of K562 target cells did not change significantly, both SCMC and ADCC lysis of LIK (lymphoblastoid) cells showed a significant increase nih.gov. The researchers concluded that this compound selectively stimulated a subpopulation of NK cells in this specific patient group nih.gov.
Table 4: Contrasting Findings on this compound's Effect on ADCC and NK Cell Cytotoxicity
| Study Type | Target Cells | Finding | Reference |
|---|---|---|---|
| In Vitro | Not Specified | No significant effect on ADCC or NK cell-mediated cytotoxicity. | nih.govoup.com |
| In Vivo (Patients) | K562 | No significant change in spontaneous cell-mediated cytotoxicity (SCMC). | nih.gov |
| In Vivo (Patients) | LIK (lymphoblastoid) | Significant increase in both SCMC and ADCC. | nih.gov |
Molecular and Cellular Mechanisms Underlying Immunomodulatory Effects
Role of the Thio-thiazolyl Side Chain at Position 3 of the Cephem Nucleus
The distinct immunomodulatory properties of this compound, which set it apart from other cephalosporins, are believed to be linked to its specific chemical structure. The chemical basis for these effects is thought to be related to the unique thio-thiazolyl side-chain located at position 3 of the cephem nucleus nih.gov. This particular structural feature is credited with giving this compound its positive immunomodulating activity nih.gov.
Interactions with Host Cell Surface Components (e.g., Membrane Glycoproteins, Toll-Like Receptor 4 (TLR-4))
This compound's immunomodulatory actions appear to be initiated, in part, through its interaction with key components on the surface of host immune cells. While direct interactions with a wide array of membrane glycoproteins are not extensively detailed in current literature, significant findings have emerged regarding its interplay with Toll-Like Receptor 4 (TLR-4).
In a study investigating the immunoregulating effects of this compound on neutrophils stimulated with heat-killed Klebsiella pneumoniae, it was observed that this compound increased the mRNA expression of TLR4. This upregulation of TLR4 suggests that this compound may modulate the host's innate immune response by influencing the very receptors responsible for recognizing pathogen-associated molecular patterns, such as lipopolysaccharide (LPS) from Gram-negative bacteria. The study proposed that the immunomodulating effects of this compound on cytokine production in this context are potentially mediated through the LPS-TLR4-NF-κB signaling pathway. nih.gov
| Host Cell Component | Observed Interaction with this compound | Potential Mechanism |
| Toll-Like Receptor 4 (TLR-4) | Increased mRNA expression in Klebsiella pneumoniae-stimulated neutrophils. nih.gov | Modulation of the LPS-TLR4-NF-κB signaling pathway. nih.gov |
Influence on Cytokine and Chemokine Release (e.g., TNF, IL-1, IL-6)
A pivotal aspect of this compound's immunomodulatory profile is its ability to influence the production and release of crucial signaling molecules like cytokines and chemokines. This modulation is not a simple upregulation or downregulation but appears to be dependent on the specific context of the immune stimulation.
In in-vitro studies using lipopolysaccharide (LPS)-stimulated human peripheral mononuclear cells, this compound demonstrated a significant, concentration-dependent decrease in the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov For instance, at a concentration of 100 micrograms/ml, this compound inhibited TNF-α release by 42%. nih.gov Conversely, in the same study, this compound showed a marked stimulatory effect on the release of interleukin-8 (IL-8), a potent chemokine involved in neutrophil recruitment. nih.gov
However, in a different experimental model using heat-killed Klebsiella pneumoniae to stimulate neutrophils, this compound was found to increase the production of TNF-α and interleukin-1beta (IL-1β) in the early stages of the inflammatory response. nih.gov In a murine model of pulmonary inflammation induced by heat-killed Streptococcus pneumoniae, this compound upregulated the early secretion of TNF-α but reduced the later levels of interleukin-1 alpha (IL-1α) and IL-6. nih.gov This dual action suggests a role for this compound in initially promoting a robust immune response to infection, followed by a dampening of the inflammatory cascade to potentially mitigate tissue damage. nih.gov
| Cytokine/Chemokine | Effect of this compound | Experimental Model |
| TNF-α | Decreased release nih.gov | LPS-stimulated human peripheral mononuclear cells nih.gov |
| Increased production (early stage) nih.gov | Heat-killed Klebsiella pneumoniae-stimulated neutrophils nih.gov | |
| Upregulated secretion (early stage) nih.gov | Murine model of heat-killed Streptococcus pneumoniae-induced pulmonary inflammation nih.gov | |
| IL-1β | Increased production (early stage) nih.gov | Heat-killed Klebsiella pneumoniae-stimulated neutrophils nih.gov |
| IL-1α | Reduced levels (late stage) nih.gov | Murine model of heat-killed Streptococcus pneumoniae-induced pulmonary inflammation nih.gov |
| IL-6 | Decreased release nih.gov | LPS-stimulated human peripheral mononuclear cells nih.gov |
| Reduced levels (late stage) nih.gov | Murine model of heat-killed Streptococcus pneumoniae-induced pulmonary inflammation nih.gov | |
| IL-8 | Marked stimulatory effect on release nih.gov | LPS-stimulated human peripheral mononuclear cells nih.gov |
Impact on Host Resistance in Infection Models (e.g., Enhanced Bacterial Clearance, Survival in this compound-Resistant Pathogen Infections)
The immunomodulatory properties of this compound translate into tangible benefits in preclinical infection models, demonstrating an enhanced ability of the host to combat pathogens, even those resistant to the direct antimicrobial action of the drug.
One of the key findings is the enhancement of bacterial clearance. In a mouse model of peritonitis, this compound was shown to enhance the bactericidal activity of phagocytes against Klebsiella pneumoniae. nih.gov This effect was attributed to the antibiotic's ability to reduce the thickness of the bacterial capsule, thereby increasing the pathogen's susceptibility to phagocytosis. nih.gov
Perhaps the most striking evidence of this compound's immunomodulatory impact is its efficacy in infections caused by pathogens that are inherently resistant to it. In a notable study, the prophylactic treatment of mice with this compound significantly prolonged their mean survival time after an intravenous infection with Candida albicans, a fungal pathogen not susceptible to cephalosporins. nih.gov The mean survival time for the this compound-treated group was 16.7 days, compared to just 3.5 days for the control group. nih.gov This protective effect is attributed to the immunostimulatory activity of this compound, which enhances the host's own defense mechanisms to clear the infection. nih.gov Similar protective effects have been observed in murine models of Toxoplasma gondii infection. oup.com
| Infection Model | Pathogen | Effect of this compound | Observed Outcome |
| Murine Peritonitis | Klebsiella pneumoniae | Enhanced bactericidal activity of phagocytes. nih.gov | Improved bacterial clearance. nih.gov |
| Murine Intravenous Infection | Candida albicans (this compound-Resistant) | Prophylactic treatment. nih.gov | Significantly prolonged mean survival time (16.7 days vs. 3.5 days for control). nih.gov |
| Murine Infection | Toxoplasma gondii (this compound-Resistant) | Prophylactic administration. oup.com | Increased survival. oup.com |
Synthetic Chemistry and Degradation Studies of Cefodizime
Synthetic Pathways and Methodological Advancements
The synthesis of Cefodizime, a third-generation cephalosporin (B10832234), has been a subject of chemical research aimed at improving efficiency and yield. Concurrently, the exploration of its analogs has provided valuable insights into the relationship between its chemical structure and biological activity.
Optimization of Synthesis from 7-Aminocephalosporanic Acid (7-ACA) Derivatives
An efficient, large-scale preparation of this compound disodium (B8443419) has been developed starting from 7-Aminocephalosporanic Acid (7-ACA). researchgate.net This improved process involves a three-step synthesis that maximizes yield and purity. The synthesis begins with the reaction of 7-ACA with 5-benzothiazol-2-amino-alpha-methoxyimino-4-thiazoleacetate to produce Cefatoxime acid. This is followed by the reaction of Cefatoxime acid with 2-mercapto-4-methyl-1,3-thiazol-5-yl-acetic acid to form this compound acid. The final step involves converting the this compound acid to its disodium salt. researchgate.net
The progression of this synthesis is detailed in the table below, outlining the key reactions and their respective yields.
| Step | Reactants | Product | Yield (%) |
| 1 | 7-ACA, 5-benzothiazol-2-amino-alpha-methoxyimino-4-thiazoleacetate | Cefatoxime acid | 90% |
| 2 | Cefatoxime acid, 2-mercapto-4-methyl-1,3-thiazol-5-yl-acetic acid | This compound acid | 66.3% |
| 3 | This compound acid, Sodium 2-ethylhexanoate | This compound disodium | 89.7% |
This table outlines the optimized three-step synthesis of this compound disodium from 7-ACA derivatives, highlighting the high-yield conversion in the initial and final steps. researchgate.net
Further methodological advancements include the development of continuous microstructured flow systems for the synthesis of this compound precursors, which can significantly increase the space-time yield compared to traditional batch processes. researchgate.net
Exploration of Structure-Activity Relationships in this compound Analogs
The study of this compound analogs has been crucial in understanding its unique pharmacokinetic profile. This compound is distinguished by a bisubstituted thiothiazole moiety at the C-3 position of the cephem nucleus. nih.gov Research into the structure-activity relationship (SAR) has shown that this specific side chain is responsible for the drug's prolonged elimination half-life and high area under the curve (AUC) in animal models, without negatively impacting its in-vitro antibacterial activity, which remains comparable to that of Cefotaxime (B1668864). nih.govnih.gov
The balance between high antibacterial efficacy and favorable pharmacokinetics is a key feature of this compound that has been elucidated through SAR studies. nih.gov Modifications to both the C-7 acylamino side chain and the C-3 substituent of the cephalosporin core have been systematically investigated to determine their effects on antibacterial spectrum, potency, and stability against beta-lactamases. For many cephalosporins, the aminothiazole ring in the C-7 side chain is a critical component for potent antibacterial activity.
Chemical Degradation Pathways
The stability of this compound in aqueous solutions is a critical factor, and its degradation has been studied under both alkaline and neutral conditions. These studies have identified several key degradation products, providing a clearer picture of the molecule's chemical liabilities.
Characterization of Alkaline Degradation Pathways
In aqueous alkaline solutions, this compound undergoes degradation, leading to the formation of several distinct products. researchgate.net The primary mechanism involves the cleavage of the β-lactam ring, a common degradation pathway for cephalosporin antibiotics under basic conditions. nih.govnih.gov The identified products indicate a complex degradation cascade.
Characterization of Neutral Degradation Pathways
Similar to its behavior in alkaline solutions, this compound also degrades in neutral aqueous environments. The degradation pathways in neutral solutions lead to the same set of characterized products as observed under alkaline conditions. researchgate.net This suggests that hydrolysis of the β-lactam ring is a key degradation route regardless of the pH being alkaline or neutral.
The major degradation products identified in both alkaline and neutral aqueous solutions are listed below.
| Product Code | Chemical Name/Description | Degradation Condition |
| THR-221-C | C-7 positional isomer of the β-lactam ring | Alkaline, Neutral |
| THR-221-B | Δ3-cephem form | Alkaline, Neutral |
| THR-221-V | Methoxyimino-aminothiazolyl aldehyde | Alkaline, Neutral |
| THR-221-VI | Mercaptothiazole | Alkaline, Neutral |
This table summarizes the principal degradation products of this compound identified in both alkaline and neutral aqueous solutions. researchgate.net
Analytical Methodologies for Cefodizime Quantification
Chromatographic Techniques
Chromatographic techniques offer high specificity and sensitivity for the determination of cefodizime in complex matrices.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC methods have been extensively developed for the quantification of this compound. A typical approach involves reversed-phase chromatography coupled with UV detection. One reported method for the determination of this compound in biological materials utilized a reversed-phase column with an ion-pair chromatographic technique and a UV detector set at 264 nm. nih.gov
Method validation is a critical step in ensuring the reliability and accuracy of an analytical method. While specific validation parameters for the this compound HPLC method in nih.gov are not detailed in the abstract, validation typically involves assessing parameters such as linearity, accuracy, precision, specificity, detection limit, and quantitation limit. For related cephalosporins like cefotaxime (B1668864) and cefoperazone (B1668861), validated RP-HPLC methods have been reported, with validation parameters including linearity, accuracy, precision (intraday and interday), robustness, ruggedness, specificity, and stability. jbclinpharm.orgnih.goveurasianjournals.com For instance, a validated RP-HPLC method for cefotaxime showed linearity in the range of 10-70 µg/ml, with a correlation coefficient of 0.9976. jbclinpharm.org Another method for cefixime (B193813) and linezolid (B1675486) demonstrated linearity over specific concentration ranges and was validated for accuracy, precision, robustness, LOD, and LOQ according to ICH guidelines. nih.gov
Application in Diverse Biological Matrices (e.g., Plasma, Serum, Urine, Bile, Feces, Visceral Tissue)
HPLC methods are well-suited for the quantification of this compound in various biological matrices. A developed HPLC method for this compound has been applied to determine its concentrations in plasma, serum, urine, bile, feces, and visceral tissue. nih.gov Sample preparation techniques are essential to isolate the analyte from the complex biological matrix and minimize interference. For plasma or serum samples, deproteinization with methanol (B129727) was employed, followed by concentration of the methanol eluate. nih.gov Urine and bile samples were prepared by dilution and filtration. nih.gov Feces samples involved homogenization, centrifugation, and filtration of the supernatant. nih.gov Visceral tissue samples required homogenization, deproteinization with methanol, and concentration of the eluate. nih.gov
Studies on other cephalosporins like cefotaxime also highlight the application of HPLC in various biological matrices, including bile, blood, and urine, with different sample preparation techniques like protein precipitation and extraction. scribd.comunesp.br Bioanalytical HPLC-UV methods for simultaneous quantification of antibiotics like cefotaxime and ciprofloxacin (B1669076) in human plasma have also been developed and validated, emphasizing the importance of deproteinization methods to separate the analyte from plasma proteins. japsonline.com
Spectrophotometric and Fluorimetric Approaches (Comparative Research with Related Compounds)
Spectrophotometric and fluorimetric methods offer alternative approaches for the quantification of cephalosporins, although they may sometimes present limitations in selectivity compared to HPLC, particularly in complex biological matrices. While direct information on the application of these methods specifically for this compound quantification in biological samples is limited in the provided results, comparative research with related compounds like cefotaxime provides insights into these techniques.
Spectrophotometric methods for cephalosporins often rely on reactions that produce colored complexes measurable by UV-Vis spectrophotometry. For example, a comparative validation study for cefotaxime sodium utilized a spectrophotometric method based on the formation of a yellow-colored ion-pair complex with 2,4-Dinitrophenylhydrazine in acidic medium, showing maximum absorbance at 408 nm. rfppl.co.in
Fluorimetric methods can offer higher sensitivity than spectrophotometry. Studies on cefotaxime sodium have explored spectrofluorimetric analysis using derivatization agents. One method involved derivatization with 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F), a fluorophore that reacts with amines, and measuring the fluorescence intensity. upb.roresearchgate.net Another spectrofluorimetric procedure for several penicillins and cephalosporins, including cefotaxime, was based on the acidic oxidation of the antibiotics with cerium(IV), followed by measuring the inherent fluorescence of the generated cerium(III) ions at excitation and emission wavelengths of 256 nm and 356 nm, respectively. tandfonline.com
These comparative studies demonstrate the potential of spectrophotometric and fluorimetric approaches for cephalosporin (B10832234) analysis, often involving derivatization or specific reaction conditions to enable detection. However, their applicability to complex biological matrices for specific this compound quantification would require careful validation to address potential interferences.
Methodological Validation Parameters (e.g., Detection Limits, Stability in Analytical Media)
Methodological validation is essential to confirm that an analytical method is suitable for its intended purpose. Key validation parameters include detection limits and stability in analytical media.
For the HPLC determination of this compound in biological materials, the reported detection limits were 0.1 µg/ml in plasma or serum, 0.3 µg/ml in bile, and 0.5 µg/ml in urine, feces, and visceral tissue. nih.gov
The stability of this compound in several media has also been reported. nih.gov Maintaining the stability of the analyte in the sample matrix and analytical solutions is crucial for obtaining accurate and reliable results.
Comparative studies on related cephalosporins provide further context on validation parameters. For instance, a validated RP-HPLC method for cefotaxime reported a limit of detection of 0.3 µg/ml and a limit of quantification of 0.6 µg/ml. jbclinpharm.org Stability studies for cefoperazone in the solvent used for analysis showed no significant change in concentration when kept at room temperature for 24 hours, confirming its stability. eurasianjournals.com Similarly, stability-indicating HPLC methods for cefixime have assessed the drug's stability under various stress conditions, including in mobile phase over time. nih.govscielo.br
Validation parameters such as linearity, accuracy, and precision are also routinely assessed during method validation for cephalosporins using various techniques, including HPLC, spectrophotometry, and fluorimetry. jbclinpharm.orgnih.goveurasianjournals.comjapsonline.comrfppl.co.innih.govscielo.brnih.gov
Comparative Research with Other Antimicrobial Agents
Comparison of In Vitro Antimicrobial Potency and Spectrum (e.g., Ceftriaxone (B1232239), Cefotaxime (B1668864), Ceftizoxime (B193995), Ceftazidime (B193861), Cefpirome, Aztreonam, Amoxicillin-Clavulanate, Gentamicin)
Comparative studies have evaluated the in vitro activity of cefodizime against a range of bacterial pathogens in comparison to other commonly used antimicrobial agents, including other cephalosporins, a monobactam, a beta-lactamase inhibitor combination, and an aminoglycoside.
Comparative Activity Against Common Bacterial Isolates
This compound has demonstrated comparable in vitro activity to other third-generation cephalosporins such as ceftriaxone and cefotaxime against various common bacterial isolates. Against respiratory pathogens like Streptococcus pneumoniae, Moraxella catarrhalis, and Haemophilus influenzae, this compound exhibited low MIC90 values, ranging from 0.06 to 0.512 µg/ml tandfonline.com. For Klebsiella pneumoniae and Staphylococcus aureus isolates, the MIC50 values for this compound were reported as 2 µg/ml and 8 µg/ml, respectively tandfonline.com. In comparison, cefotaxime and ceftriaxone inhibited 50% of Klebsiella pneumoniae strains at a concentration of 2 µg/ml and 50% of Staphylococcus aureus strains at 1 µg/ml tandfonline.com.
Studies comparing this compound with ceftriaxone against respiratory pathogens in an in vitro pharmacodynamic model showed no significant difference in the log kill between the two antibiotics over 24 hours tandfonline.com. Both antibiotics achieved a 3-log reduction in growth (99.9% killing) within 6 to 8 hours, depending on the microorganism tested tandfonline.com. This compound concentrations in bronchial mucus produced a 3-log reduction in growth of S. aureus after 8 hours, while ceftriaxone took 12 hours to achieve the same reduction tandfonline.com.
Against Borrelia burgdorferi, the causative agent of Lyme disease, this compound demonstrated in vitro activity comparable to that of ceftriaxone asm.org. The range of this compound MICs was similar to those of ceftriaxone and minocycline (B592863) asm.org.
In a study of nosocomial pathogens isolated in Italy, this compound was found to be equivalent in activity to ceftazidime and ceftriaxone and more active than piperacillin (B28561) and amoxicillin (B794) + clavulanic acid nih.gov. The activity of gentamicin (B1671437) was generally comparable to that of this compound against the tested isolates nih.gov.
| Antibiotic | MIC90 (µg/ml) - S. pneumoniae | MIC90 (µg/ml) - M. catarrhalis | MIC90 (µg/ml) - H. influenzae | MIC50 (µg/ml) - K. pneumoniae | MIC50 (µg/ml) - S. aureus |
| This compound | 0.06 | 0.512 | 0.512 | 2 | 8 |
| Cefotaxime | - | - | - | 2 | 1 |
| Ceftriaxone | - | - | - | - | 1 |
Comparative Activity Against Specific Resistant Strains
While detailed comparative data against specific resistant strains were limited in the provided snippets, some information suggests the activity of this compound in this context. This compound is described as being stable to most beta-lactamases nih.gov. This inherent stability is a crucial factor in its activity against strains that produce these enzymes, which can inactivate other beta-lactam antibiotics like some penicillins and earlier-generation cephalosporins. Aztreonam, a monobactam, is also known for its resistance to many beta-lactamases nih.gov. Gentamicin, an aminoglycoside, has a different mechanism of action and is often used in combination with beta-lactams for synergistic effects, particularly against Gram-negative bacteria, including Pseudomonas aeruginosa nih.gov.
Comparative Pharmacokinetic and Pharmacodynamic Profiles in Experimental Models
Pharmacokinetic studies in laboratory animals have compared this compound with other cephalosporins, particularly ceftriaxone. Both this compound and ceftriaxone demonstrated high affinity for serum proteins, ranging from 33% to 99% nih.gov. Following subcutaneous and intravenous injection in mice, rats, rabbits, dogs, and monkeys, high and prolonged blood and serum levels of both antibiotics were achieved nih.gov.
The elimination half-lives of this compound in these animal models ranged from 1.17 hours in mice to 3.53 hours in rabbits nih.gov. In comparison, ceftriaxone half-lives ranged from 0.73 hours in mice to 7.31 hours in rabbits nih.gov. Both antibiotics were well distributed in the body and showed high penetration into tissues and body fluids nih.gov. Particularly high and prolonged levels of both this compound and ceftriaxone were detected in the lungs, liver, and kidneys of experimental animals nih.gov.
Excretion patterns also showed some differences. Large amounts of this compound, approximately 35-55% of the given dose, were recovered in the urine of rabbits and dogs nih.gov. For ceftriaxone, the recovery rate in the bile of rabbits was 1.08%, while for this compound, it was lower at 0.57% nih.gov.
In vitro pharmacodynamic models mimicking concentrations in bronchial mucus and serum have been used to evaluate the bactericidal activity of this compound and ceftriaxone against respiratory pathogens tandfonline.com. In these models, concentrations of both antibiotics were generally at or above the MIC values of the tested strains for up to 24 hours tandfonline.com.
Comparative Immunomodulatory Investigations
This compound has been investigated for its potential immunomodulatory properties, and comparative studies have been conducted with other antibiotics, including ceftriaxone. Data from both in vivo and ex vivo studies suggest that this compound can enhance various immune parameters, such as phagocyte function, B lymphocyte responsiveness, and delayed hypersensitivity researchgate.net. It may also restore natural killer (NK) and phagocyte activity, as well as interleukin 1 (IL-1) and interferon production, in immunocompromised patients and animals researchgate.net. The chemical basis for these properties is thought to be related to the thio-thiazolyl side-chain at position 3 of the cephem nucleus researchgate.net.
In vitro studies have shown that this compound can enhance phagocyte bactericidal activity and alter bacterial virulence factors researchgate.net. Compared to some other antibiotics, such as most beta-lactams and aminoglycosides which have low intracellular penetration, the immunomodulatory activity of this compound appears more significant researchgate.net. While macrolides and ketolides, which reach high intracellular concentrations, have shown proven immunomodulatory effects, this compound is highlighted as a particularly good candidate in the context of immunomodulation by antibacterial agents researchgate.net.
Studies have evaluated the in vitro and in vivo effects of this compound and ceftriaxone on the chemiluminescence of polymorphonuclear cells (neutrophils) from elderly patients with exacerbation of chronic bronchitis nih.gov. A significant potentiation of chemiluminescence was observed in patients treated in vivo with either this compound or ceftriaxone nih.gov. However, in vitro preincubation of polymorphonuclear cells with these antibiotics did not change the activity of oxygen-dependent killing nih.gov.
Research in mice infected with heat-killed Streptococcus pneumoniae indicated that this compound downregulated polymorphonuclear leukocyte recruitment and prevented IL-6 release in lung homogenates, partly inhibiting TNF-α, but did not interfere with IL-1α secretion asm.org. This suggests cell-specific and intracellular specific mechanisms of interaction asm.org. These immunomodulatory properties of this compound may help restrain excessive inflammatory reactions asm.org.
Among cephalosporins, this compound has shown the greatest positive immunomodulating activity, attributed to its unique 3-sidechain tandfonline.com. In contrast, cefotaxime has shown an immunodepressing effect in vitro tandfonline.com.
Future Directions and Emerging Research Areas
Advanced Pharmacodynamic Modeling for Resistance Prediction and Optimization
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a crucial tool for understanding the relationship between antibiotic exposure and its effect on bacterial populations, including the emergence of resistance. researchgate.netmdpi.com Advanced PK/PD models aim to predict the outcome of resistance development and optimize dosing regimens to minimize the selection of resistant mutants. researchgate.netmdpi.comnih.govresearchgate.net These models can incorporate factors beyond simple Minimum Inhibitory Concentration (MIC) values, such as bacterial growth and killing rates, maximum kill rates, and the post-MIC effect (PME). mdpi.comnih.govresearchgate.net
Studies using in vitro kinetic models have investigated the selection of resistant strains based on the time drug concentrations remain within a "selective window" – the range between the MICs of susceptible and resistant strains. nih.govresearchgate.net It has been shown that longer periods within this window can increase the selection of more resistant subpopulations. nih.govresearchgate.net Advanced models are being developed to describe the selection of both pre-existing and newly emerging resistant mutants, as well as the influence of PME, as functions of pharmacokinetic parameters. nih.govresearchgate.net
To enhance the predictive power of future PK/PD models for cefodizime, it is suggested that relevant immunological parameters should be included. nih.gov This integration could provide a more comprehensive understanding of how the interplay between antibiotic concentration and host immune responses influences bacterial clearance and resistance development.
Deeper Elucidation of Immunomodulatory Mechanisms at the Molecular and Systems Level
This compound has shown superior clinical efficacy compared to what might be predicted solely from its in vitro activity, a phenomenon potentially attributed to its immunomodulatory properties. wikipedia.orgresearchgate.net These properties involve stimulating impaired phagocyte and lymphocyte functions. wikipedia.orgresearchgate.net Research indicates that this compound can enhance various immune parameters, including phagocyte function, B lymphocyte responsiveness, and delayed hypersensitivity. researchgate.netnih.gov It may also help restore natural killer (NK) and phagocyte activity, as well as the production of interleukin 1 (IL-1) and interferon in immunocompromised individuals and animal models. researchgate.netnih.gov
In vitro studies have shown that this compound can enhance phagocyte bactericidal activity and alter bacterial virulence factors. researchgate.netnih.gov The thio-thiazolyl side-chain at position 3 of the cephem nucleus is believed to be the chemical basis for these immunomodulatory effects. researchgate.netnih.gov While the precise mechanisms are not yet fully elucidated, it is likely that this compound interferes with both specific and non-specific immune defenses at multiple levels. researchgate.netnih.gov
Further research is needed to understand these mechanisms at a deeper molecular and systems level. For instance, a study in 2004 demonstrated that this compound increased the expression of toll-like receptor 4 (TLR-4) in neutrophils stimulated by Klebsiella pneumoniae infection, subsequently affecting cytokine production in these cells. wikipedia.org this compound has also been shown to downregulate excessive polymorphonuclear leukocyte (PMN) recruitment and inhibit the secretion of pro-inflammatory cytokines like tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6) in response to Streptococcus pneumoniae in mice, without impairing phagocytic activity. asm.org This suggests cell-specific and intracellular mechanisms of interaction. asm.org Continued investigation into these pathways could reveal novel therapeutic strategies that leverage this compound's ability to modulate the host immune response alongside its direct antibacterial action.
Q & A
Q. What experimental methodologies are recommended to assess cefodizime's bactericidal activity against Gram-negative pathogens?
To evaluate bactericidal activity, design time-kill assays using standardized bacterial inocula (e.g., 10⁵–10⁶ CFU/mL) and measure reductions in viable counts over 24 hours. Include comparator antibiotics (e.g., cefotaxime) and test against β-lactamase-producing strains to assess stability. Use broth microdilution to determine MICs, referencing Clinical and Laboratory Standards Institute (CLSI) guidelines. Investigate penicillin-binding protein (PBP) affinity via competitive binding assays using radiolabeled antibiotics .
Q. How can researchers validate this compound's tissue penetration in preclinical models?
Employ physiologically based pharmacokinetic (PBPK) modeling to predict organ-to-plasma ratios, then validate using in vivo sampling (e.g., lung, kidney, or prostate tissue homogenates) in rodent models. Measure concentrations via HPLC-UV or LC-MS/MS, ensuring calibration with spiked matrices. Compare results to human-derived PBPK parameters to evaluate cross-species applicability .
Q. What analytical techniques are suitable for characterizing this compound sodium solvates?
Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify solvate stoichiometry. Confirm intermolecular interactions via FTIR and Raman spectroscopy. Powder X-ray diffraction (PXRD) can differentiate crystal structures between raw material and solvates. For dynamic moisture stability, expose samples to controlled humidity (e.g., 25–75% RH) and monitor structural changes .
Advanced Research Questions
Q. How can contradictions between in vitro MIC data and in vivo efficacy be reconciled for this compound?
Integrate immune modulation assays into experimental designs. For example, measure phagocyte oxidative burst (via chemiluminescence) and cytokine production (e.g., IL-1, IFN-γ) in immunocompromised animal models. Correlate bacterial clearance rates with immune parameter enhancement, as this compound’s efficacy in vivo often exceeds in vitro predictions due to its immunomodulatory thio-thiazolyl side chain .
Q. What methodological adjustments are required to study this compound pharmacokinetics in renally impaired populations?
Conduct population pharmacokinetic (PopPK) studies with stratified cohorts (e.g., creatinine clearance <30 mL/min). Use non-compartmental analysis (NCA) to calculate AUC and half-life extensions. Adjust dosing regimens iteratively using Monte Carlo simulations to achieve target exposure (e.g., %T > MIC). Include urinary recovery assays to quantify unchanged drug excretion .
Q. How can researchers elucidate the structural basis of this compound’s immunomodulatory properties?
Perform molecular dynamics simulations focusing on the thio-thiazolyl moiety’s interaction with immune cell receptors (e.g., TLRs). Validate findings using knockout murine models (e.g., MyD88⁻/⁻) to assess dependency on specific signaling pathways. Ex vivo assays, such as lymphocyte proliferation and NK cell activity, can quantify immune enhancement .
Q. What strategies optimize this compound stability in formulation studies?
Test excipient compatibility using isothermal stress testing (40°C/75% RH for 4 weeks). Monitor degradation products via UPLC-QTOF and assign structures using MS/MS fragmentation. For aqueous solutions, assess pH-dependent stability (5.5–7.5) and buffer capacity. Solvent choice (e.g., water/ethanol mixtures) significantly impacts crystallization behavior and must be optimized via ternary phase diagrams .
Data Analysis and Interpretation
Q. How should researchers address variability in protein binding measurements for this compound?
Use equilibrium dialysis with spiked human serum albumin (HSA) at physiological concentrations (40 g/L). Validate binding percentages across a concentration range (1–100 µg/mL) to account for saturable binding. Correct for nonspecific adsorption using blank dialysis membranes. Compare results with fluorescence quenching studies to assess HSA interaction sites .
Q. What statistical approaches are robust for analyzing this compound’s dose-response relationships in heterogeneous populations?
Apply nonlinear mixed-effects modeling (NONMEM) to handle inter-individual variability. Use Bayesian estimation for sparse sampling data. For immunomodulatory endpoints (e.g., phagocytosis rates), employ longitudinal mixed models with time-dependent covariates. Bootstrap resampling can confirm parameter robustness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
